molecular formula C11H16O2SSi B14149417 [2-(Benzenesulfonyl)ethenyl](trimethyl)silane CAS No. 64489-06-1

[2-(Benzenesulfonyl)ethenyl](trimethyl)silane

Katalognummer: B14149417
CAS-Nummer: 64489-06-1
Molekulargewicht: 240.40 g/mol
InChI-Schlüssel: OAFHXIYOGFKWQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzenesulfonyl)ethenylsilane: is an organosilicon compound with the molecular formula C11H16O2SSi . It is characterized by the presence of a benzenesulfonyl group attached to an ethenyl group, which is further bonded to a trimethylsilane moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)ethenylsilane typically involves the reaction of benzenesulfonyl chloride with vinyltrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C6H5SO2Cl+CH2=CHSi(CH3)3C6H5SO2CH=CHSi(CH3)3+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_2=\text{CH}\text{Si}(\text{CH}_3)_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{CH}=\text{CH}\text{Si}(\text{CH}_3)_3 + \text{HCl} C6​H5​SO2​Cl+CH2​=CHSi(CH3​)3​→C6​H5​SO2​CH=CHSi(CH3​)3​+HCl

The reaction is typically conducted at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of 2-(Benzenesulfonyl)ethenylsilane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzenesulfonyl)ethenylsilane: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethenyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the ethenyl group under mild conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Benzenesulfonyl)ethenylsilane: has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(Benzenesulfonyl)ethenylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the ethenyl group can undergo nucleophilic addition. The trimethylsilane moiety provides steric hindrance and can influence the reactivity of the compound. Molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the reactants .

Vergleich Mit ähnlichen Verbindungen

2-(Benzenesulfonyl)ethenylsilane: can be compared with other similar compounds such as:

    [2-(Benzenesulfonyl)ethenyl]triethylsilane: Similar structure but with triethylsilane instead of trimethylsilane.

    [2-(Benzenesulfonyl)ethenyl]phenylsilane: Contains a phenylsilane moiety.

    [2-(Benzenesulfonyl)ethenyl]dimethylsilane: Contains a dimethylsilane moiety.

The uniqueness of 2-(Benzenesulfonyl)ethenylsilane lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs .

Eigenschaften

CAS-Nummer

64489-06-1

Molekularformel

C11H16O2SSi

Molekulargewicht

240.40 g/mol

IUPAC-Name

2-(benzenesulfonyl)ethenyl-trimethylsilane

InChI

InChI=1S/C11H16O2SSi/c1-15(2,3)10-9-14(12,13)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI-Schlüssel

OAFHXIYOGFKWQE-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C=CS(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.